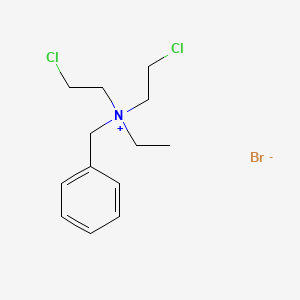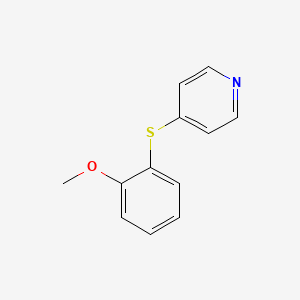
CID 78064676
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78064676” is a chemical entity with unique properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 78064676” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are essential for producing this compound with high purity and yield. The preparation methods typically involve multiple steps, including the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand for its applications. Industrial production methods focus on optimizing the synthesis process to ensure cost-effectiveness, safety, and environmental sustainability. This may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: The compound “CID 78064676” undergoes various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions. Each type of reaction involves specific reagents and conditions that influence the outcome of the reaction.
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, nucleophiles, and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and the major products formed.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used. These products can vary widely and may include different functional groups or structural modifications.
Scientific Research Applications
The compound “CID 78064676” has a wide range of scientific research applications. It is used in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be used for studying biological pathways, developing therapeutic agents, or as a diagnostic tool. In industry, it can be utilized in the production of materials, chemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of “CID 78064676” involves its interaction with specific molecular targets and pathways. Understanding the molecular targets and pathways is crucial for elucidating how the compound exerts its effects. This knowledge can inform the development of new applications and therapeutic strategies.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “CID 78064676” include those with related chemical structures or functional groups. These compounds may share some properties but also exhibit unique characteristics that differentiate them from “this compound”.
Highlighting Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties. Comparing it with similar compounds helps to highlight its distinct features and potential advantages in various applications.
Properties
Molecular Formula |
C7H9Si |
|---|---|
Molecular Weight |
121.23 g/mol |
InChI |
InChI=1S/C7H9Si/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3 |
InChI Key |
GFEHODNSJISDGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[Si]C(=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591758.png)
![1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine](/img/structure/B12591770.png)
![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12591775.png)
![2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12591778.png)


![4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)-](/img/structure/B12591794.png)
![[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone](/img/structure/B12591800.png)

![[1,3'-Bi-1H-indole]-3-acetamide, N,N-dimethyl-](/img/structure/B12591810.png)
![5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12591818.png)



